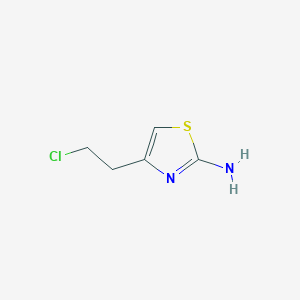

4-(2-chloroethyl)-1,3-thiazol-2-amine

Description

Significance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The thiazole ring is a fundamental heterocyclic motif that is integral to numerous natural products and synthetic compounds of significant scientific and commercial interest. nih.gov Its unique electronic properties, arising from the presence of both a sulfur and a nitrogen atom, confer upon it a distinct reactivity and the ability to engage in various non-covalent interactions. This has made the thiazole scaffold a privileged structure in medicinal chemistry. nih.gov

A prime example of its natural occurrence is in Vitamin B1 (thiamine), which features a thiazolium salt that plays a crucial role as a coenzyme in carbohydrate metabolism. In the realm of pharmaceuticals, the thiazole ring is a core component of a wide array of drugs, including some penicillin derivatives, the antiretroviral drug Ritonavir, and the antifungal agent Abafungin. Furthermore, thiazole derivatives have found applications as vulcanizing accelerators and photographic sensitizers, showcasing their industrial importance. mdpi.com

Overview of 2-Aminothiazole (B372263) Scaffolds in Research

The 2-aminothiazole scaffold is a particularly prominent substructure within the broader family of thiazole derivatives. This structural motif is recognized as a "pharmacophore," a molecular framework that is responsible for a drug's biological activity. The amino group at the 2-position provides a key site for further chemical modification, allowing for the synthesis of large libraries of compounds for drug discovery screening. mdpi.com

Derivatives of 2-aminothiazole have been shown to exhibit a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.comnih.gov The anticancer drug Dasatinib, a potent tyrosine kinase inhibitor, prominently features a 2-aminothiazole core, underscoring the therapeutic relevance of this scaffold. vixra.orgchemicalbook.com The widespread utility of the 2-aminothiazole framework has led to the development of numerous synthetic methodologies for its construction, with the Hantzsch thiazole synthesis being one of the most classical and widely employed methods. nih.gov This reaction typically involves the condensation of an α-haloketone with a thiourea (B124793) derivative. nih.gov

Contextualization of 4-(2-chloroethyl)-1,3-thiazol-2-amine within Thiazole Chemistry

Within the extensive landscape of thiazole chemistry, 4-(2-chloroethyl)-1,3-thiazol-2-amine serves as a crucial synthetic intermediate. Its significance lies in the strategic placement of its functional groups. The 2-amino group provides a handle for attaching the molecule to other molecular fragments, while the 4-(2-chloroethyl) group offers a reactive site for nucleophilic substitution reactions. This dual functionality makes it a versatile building block for the construction of more elaborate molecules.

A prominent example of its application is in the synthesis of the aforementioned anticancer drug, Dasatinib. vixra.orgchemicalbook.com In the synthetic routes leading to Dasatinib, the 2-aminothiazole core is often constructed first, and the 4-(2-chloroethyl) group, or a precursor to it, serves as a point of attachment for a side chain that is crucial for the drug's activity. The chloroethyl group can be readily displaced by nucleophiles, such as amines, to form new carbon-nitrogen bonds, thereby enabling the elongation and functionalization of the molecule.

The synthesis of 4-(2-chloroethyl)-1,3-thiazol-2-amine itself can be envisioned through the Hantzsch thiazole synthesis, a reliable method for the formation of the 2-aminothiazole ring. This would likely involve the reaction of 1,4-dichloro-2-butanone with thiourea. The α-haloketone (1,4-dichloro-2-butanone) would react with the thiourea to form the thiazole ring, with the chloroethyl group at the 4-position and the amino group at the 2-position.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chloroethyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2S/c6-2-1-4-3-9-5(7)8-4/h3H,1-2H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFUCGBSZHUUMJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 2 Chloroethyl 1,3 Thiazol 2 Amine

Reactivity of the 2-Amino Group

The exocyclic amino group at the C2 position is a primary site of reactivity, behaving as a potent nucleophile and enabling a variety of functionalization reactions.

The nitrogen atom of the 2-amino group readily participates in nucleophilic substitution reactions. In its neutral form, the exocyclic nitrogen is typically more reactive than the ring nitrogen chemicalbook.com. This allows for reactions with various electrophiles. For instance, 2-aminothiazole (B372263) can react with alkyl halides like 2-chloro-bromoethane, where the amino group acts as the nucleophile to displace the bromide, forming a new C-N bond nih.govsemanticscholar.org.

Furthermore, the 2-amino group can be completely replaced through the formation of a diazonium salt, which can then be substituted by a nucleophile in a Sandmeyer-type reaction. This two-step process involves treating the amine with a nitrite (B80452) source (e.g., NaNO₂) to form the diazonium intermediate, which is then reacted with a copper(I) halide (e.g., CuCl, CuBr) to install a halogen at the 2-position of the thiazole (B1198619) ring nih.govsemanticscholar.orgnih.gov. This transformation is a powerful method for converting 2-aminothiazoles into 2-halothiazoles nih.gov.

Acylation of the 2-amino group is a common transformation, typically achieved by reaction with acid chlorides or anhydrides. For example, 2-aminothiazole derivatives can be readily acylated with reagents such as chloroacetyl chloride or benzoyl chlorides nih.govsemanticscholar.orgresearchgate.net. These reactions result in the formation of N-(thiazol-2-yl)amides, which are important intermediates in medicinal chemistry nih.govsemanticscholar.org. The reaction of 2-aminothiazoles with phenyl isothiocyanate derivatives is another key functionalization, leading to the synthesis of thiazolyl-thiourea derivatives nih.gov.

The following table summarizes representative acylation and related functionalization reactions at the 2-amino position of the thiazole ring.

| Reagent Class | Specific Reagent Example | Product Type |

| Acid Chlorides | Chloroacetyl Chloride | N-(thiazol-2-yl)acetamide |

| Acid Anhydrides | Acetic Anhydride | N-acetylated thiazole |

| Isothiocyanates | Phenyl Isothiocyanate | N-phenyl-N'-(thiazol-2-yl)thiourea |

This table presents generalized reactions of the 2-aminothiazole scaffold based on available literature.

The primary amino group of 4-(2-chloroethyl)-1,3-thiazol-2-amine can undergo condensation reactions with carbonyl compounds to form imines, commonly known as Schiff bases. This reaction typically involves treating the aminothiazole with an aromatic aldehyde in a suitable solvent, often with acid catalysis, to yield the corresponding N-benzylidenethiazol-2-amine derivative chemicalbook.comnih.govnih.govnih.gov. Schiff bases are significant intermediates for the synthesis of other heterocyclic compounds nih.govsemanticscholar.org.

Hydrazone derivatives can also be synthesized. A multi-step sequence can transform the 2-amino group into a hydrazone moiety. For example, 2-aminothiazole can first be alkylated with a dihaloalkane, followed by reaction with hydrazine (B178648) hydrate (B1144303) to produce a hydrazinyl-substituted thiazolamine. This intermediate can then be condensed with various aromatic aldehydes to yield the final hydrazone derivatives nih.govsemanticscholar.org.

Reactivity of the Thiazole Ring System

The thiazole ring itself is an aromatic system, but its reactivity is significantly influenced by the substituents it bears. The electron-donating 2-amino group plays a crucial role in directing and activating the ring for certain transformations.

The 2-amino group is a strong activating group, meaning it donates electron density into the thiazole ring system. This increases the ring's nucleophilicity and facilitates electrophilic aromatic substitution (SEAr) reactions ias.ac.inwikipedia.org. The electron density is primarily concentrated at the C5 position, making it the most favorable site for attack by electrophiles ias.ac.in.

Consequently, 2-aminothiazoles undergo electrophilic substitution with great ease, typically yielding the 5-substituted derivative ias.ac.in. Common SEAr reactions include:

Halogenation : Bromination at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) frontiersin.org.

Nitration : The reaction of 2-aminothiazole with nitrating agents furnishes the 5-nitro derivative ias.ac.in.

Sulfonation : Treatment with sulfuric acid can lead to the formation of a 5-sulfonic acid derivative ias.ac.in.

The 2-aminothiazole scaffold serves as a versatile building block for the construction of fused heterocyclic systems through ring annulation reactions. In these reactions, both the exocyclic amino group and the endocyclic ring nitrogen act as nucleophiles to build a new ring onto the thiazole core.

A prominent example is the reaction of 2-aminothiazoles with propiolic acid and its esters, which leads to the formation of fused pyrimidinone rings, resulting in 7H-thiazolo[3,2-a]pyrimidin-7-ones rsc.org. These reactions demonstrate the ability of the thiazole derivative to participate in cyclocondensation reactions to create more complex, polycyclic structures. The fusion of other rings, such as pyridine (B92270) or pyran, onto the thiazole core has also been reported, leading to biologically significant scaffolds like thiazolo[4,5-b]pyridines and pyrano[2,3-d]thiazoles researchgate.netpurkh.com.

The following table outlines examples of fused ring systems synthesized from 2-aminothiazole derivatives.

| Reactant(s) | Fused Ring System Formed | Resulting Compound Class |

| Propiolic acid esters | Pyrimidinone | 7H-thiazolo[3,2-a]pyrimidin-7-one |

| Various precursors | Pyridine | Thiazolo[4,5-b]pyridine |

| α,β-Unsaturated carbonyls | Pyran | Pyrano[2,3-d]thiazole |

This table illustrates the versatility of the 2-aminothiazole core in constructing diverse fused heterocyclic systems.

Cycloaddition Reactions of 4-Alkenyl-2-aminothiazoles

While 4-(2-chloroethyl)-1,3-thiazol-2-amine itself is not a diene, it serves as a key precursor to 4-alkenyl-2-aminothiazoles through dehydrohalogenation. nih.gov The resulting 4-vinyl and 4-styryl derivatives are highly reactive dienes in polar [4+2] cycloaddition reactions, also known as Diels-Alder reactions. In these reactions, the 4-alkenyl-2-aminothiazole acts as an "in–out" diene, where the diene system incorporates one double bond from the alkenyl side chain and the C4=C5 double bond of the thiazole ring.

These cycloadditions typically proceed with electron-deficient dienophiles, such as nitroalkenes, and are characterized by high selectivity. The reactions are site-selective, regioselective, and diastereoselective, furnishing substituted tetrahydrobenzothiazoles in moderate to good yields. nih.gov The initial cycloadduct often undergoes a subsequent 1,3-hydrogen migration, which leads to the re-aromatization of the thiazole ring. nih.gov

The reaction of 2-dialkylamino-4-alkenylthiazoles with nitroalkenes, for example, produces 2-amino-6-nitro-4,5,6,7-tetrahydrobenzothiazoles with complete regio- and diastereoselectivity. nih.gov Computational and experimental studies suggest that these reactions can proceed through either a concerted, highly asynchronous mechanism or a stepwise mechanism involving a zwitterionic intermediate, depending on the specific reactants. nih.gov

| Diene | Dienophile | Product | Yield (%) | Ref |

| 2-Dimethylamino-4-vinylthiazole | (E)-β-Nitrostyrene | 2-(Dimethylamino)-6-nitro-5-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole | 82 | nih.gov |

| 2-Dimethylamino-4-vinylthiazole | Nitroethylene | 2-(Dimethylamino)-6-nitro-4,5,6,7-tetrahydrobenzo[d]thiazole | 65 | nih.gov |

| 2-(Dibenzylamino)-4-vinylthiazole | (E)-β-Nitrostyrene | 2-(Dibenzylamino)-6-nitro-5-phenyl-4,5,6,7-tetrahydrobenzo[d]thiazole | 75 | nih.gov |

Transformations Involving the 2-Chloroethyl Side Chain

The 2-chloroethyl group at the 4-position of the thiazole ring is an electrophilic site, making it susceptible to a variety of transformations. The carbon atom bonded to the chlorine is electron-deficient and readily undergoes reactions with nucleophiles. This reactivity is fundamental to the utility of 4-(2-chloroethyl)-1,3-thiazol-2-amine as a building block in synthetic chemistry.

Nucleophilic Displacement of the Chloride

The chlorine atom of the chloroethyl side chain can be readily displaced by a range of nucleophiles in SN2 reactions. This allows for the introduction of diverse functional groups at this position. Amines, for instance, can act as nucleophiles to form new carbon-nitrogen bonds. libretexts.orgchemguide.co.uk While direct examples for 4-(2-chloroethyl)-1,3-thiazol-2-amine are not extensively detailed, the reactivity of analogous compounds provides strong evidence for this pathway. For example, the related compound 2-[(2-chloroethyl) amino]thiazole undergoes nucleophilic substitution with hydrazine hydrate, where the hydrazine displaces the chloride. nih.gov This suggests that primary and secondary amines, thiols, and other nucleophiles can react similarly with the 4-(2-chloroethyl) isomer to yield a variety of derivatives.

This displacement reaction is a key step for creating libraries of compounds where the side chain is modified to modulate biological activity or physical properties. The primary amino group on the thiazole ring may require protection prior to carrying out these nucleophilic substitution reactions to prevent unwanted side reactions.

Intramolecular Cyclization Reactions

The structure of 4-(2-chloroethyl)-1,3-thiazol-2-amine is ideally suited for intramolecular cyclization reactions. The nucleophilic 2-amino group can attack the electrophilic carbon of the chloroethyl side chain, leading to the formation of a fused heterocyclic system. This reaction typically proceeds via an initial N-alkylation followed by cyclization, resulting in the formation of a six-membered ring fused to the thiazole ring.

This intramolecular cyclization is a common and efficient method for the synthesis of the 2,3-dihydro-5H- nih.govresearchgate.netthiazolo[3,2-a]pyrimidine ring system. nih.govnih.gov This bicyclic scaffold is of significant interest in medicinal chemistry. The reaction is often facilitated by a base to deprotonate the amino group, enhancing its nucleophilicity, or by heating to promote the cyclization. The resulting thiazolo[3,2-a]pyrimidine derivatives can then be further functionalized. This transformation highlights the utility of 4-(2-chloroethyl)-1,3-thiazol-2-amine as a precursor for constructing complex, fused heterocyclic structures.

Chain Elongation and Functional Group Interconversions

The 2-chloroethyl side chain can be modified through various reactions that either extend its length or convert the chloro group into other functionalities.

Functional Group Interconversions:

Dehydrohalogenation: As mentioned previously, elimination of hydrogen chloride from the side chain using a base like potassium tert-butoxide converts the 2-chloroethyl group into a vinyl group, yielding 2-amino-4-vinylthiazole. nih.gov This product is a valuable diene for cycloaddition reactions.

Conversion to Hydroxyl: The chloro group can be displaced by a hydroxide (B78521) source, although this may require specific conditions to avoid elimination, to form the corresponding 4-(2-hydroxyethyl)-1,3-thiazol-2-amine. Conversely, the related 4-(2-hydroxyethyl)thiazole can be converted to the 4-(2-chloroethyl) derivative using chlorinating agents like thionyl chloride. google.com

Conversion to Other Amines: As seen in analogous systems, the chloride can be displaced by hydrazine to form a hydrazinyl derivative, which can then be further reacted with aldehydes to form hydrazones. nih.gov This sequence both modifies the functional group and extends the side chain structure.

Chain Elongation: Direct chain elongation starting from the chloroethyl group can be challenging. However, converting the chloro group to other functionalities provides a route for extension. For instance, conversion to a nitrile via cyanide displacement, followed by reduction and further elaboration, could extend the carbon chain. Alternatively, conversion to an aldehyde or carboxylic acid would allow for various carbon-carbon bond-forming reactions.

Derivatives and Analogues of 4 2 Chloroethyl 1,3 Thiazol 2 Amine

Structural Diversification Strategies

Structural diversification is a cornerstone of drug discovery and materials science. For 4-(2-chloroethyl)-1,3-thiazol-2-amine, this involves targeted chemical reactions at its most reactive sites.

The 2-amino group on the thiazole (B1198619) ring is a primary nucleophilic site, making it a prime target for a variety of substitution reactions. researchgate.net Acylation reactions with carboxylic acids or their derivatives (like acyl chlorides and anhydrides) can introduce amide functionalities, which can alter solubility and hydrogen bonding capabilities. nih.govmdpi.com

Furthermore, the amino group can be converted into ureas and thioureas by reacting with isocyanates and isothiocyanates, respectively. nih.gov These moieties are known to be important pharmacophores in many biologically active molecules. Another common modification is the formation of Schiff bases through condensation with various aldehydes. nih.gov These Schiff bases can serve as intermediates for the synthesis of more complex structures or can be biologically active themselves. nih.gov

Table 1: Examples of N-Substitution Reactions on the 2-Amino Group

| Reactant | Resulting Functional Group | Potential Derivative Structure |

|---|---|---|

| Acetyl Chloride | Acetamide | N-(4-(2-chloroethyl)thiazol-2-yl)acetamide |

| Phenyl Isocyanate | Phenyl Urea | 1-(4-(2-chloroethyl)thiazol-2-yl)-3-phenylurea |

| Benzaldehyde | Schiff Base (Imine) | (E)-N-benzylidene-4-(2-chloroethyl)thiazol-2-amine |

| Phenylsulfonyl Chloride | Sulfonamide | N-(4-(2-chloroethyl)thiazol-2-yl)benzenesulfonamide |

Table 2: Hypothetical Analogues via Modification at the 4-Position

| Starting α-Haloketone | Resulting 4-Position Substituent | Analogue Name |

|---|---|---|

| 1-Chloro-3-butanone | Ethyl | 4-ethyl-1,3-thiazol-2-amine |

| 2-Bromo-1-phenylethanone | Phenyl | 4-phenyl-1,3-thiazol-2-amine |

| 3-Bromopentan-2-one | 1-Methylpropyl | 4-(sec-butyl)-1,3-thiazol-2-amine |

The 2-chloroethyl group at the 4-position is a reactive alkylating agent, susceptible to nucleophilic substitution reactions. The chlorine atom can be displaced by a variety of nucleophiles, providing a straightforward method to introduce new functionalities. This allows for the synthesis of derivatives with modified side chains, which can impact the molecule's polarity, size, and biological interactions. For example, reaction with sodium azide (B81097) would yield an azidoethyl derivative, while reaction with secondary amines would introduce tertiary amine functionalities. nih.govsemanticscholar.orgresearchgate.net

Table 3: Examples of Derivatization of the 2-Chloroethyl Moiety

| Nucleophile | Resulting Functional Group | Derivative Name |

|---|---|---|

| Sodium Azide (NaN₃) | Azide | 4-(2-azidoethyl)-1,3-thiazol-2-amine |

| Sodium Cyanide (NaCN) | Nitrile | 3-(2-aminothiazol-4-yl)propanenitrile |

| Diethylamine (HN(CH₂CH₃)₂) | Tertiary Amine | 4-(2-(diethylamino)ethyl)-1,3-thiazol-2-amine |

| Sodium Methoxide (NaOCH₃) | Methoxy | 4-(2-methoxyethyl)-1,3-thiazol-2-amine |

Design and Synthesis of Hybrid Thiazole Structures

Molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced affinity, selectivity, or a broader spectrum of activity. The 4-(2-chloroethyl)-1,3-thiazol-2-amine scaffold is an excellent candidate for creating such hybrid structures.

Thiazole and 1,3,4-thiadiazole (B1197879) rings are both prevalent in pharmacologically active compounds. tandfonline.comtandfonline.com Creating hybrid molecules that contain both of these heterocycles is a common strategy in medicinal chemistry. ucl.ac.uk A synthetic approach could involve modifying the 2-amino group of 4-(2-chloroethyl)-1,3-thiazol-2-amine into a thiosemicarbazide, which can then be cyclized to form a 1,3,4-thiadiazole ring. tandfonline.com Alternatively, the chloroethyl side chain could be derivatized to link to a pre-formed thiadiazole moiety. These hybrids are investigated for various biological activities. tandfonline.com

The combination of imidazole (B134444) and thiazole rings has led to the development of compounds with a range of therapeutic applications. scilit.combohrium.com The synthesis of such hybrids can be achieved by constructing one ring onto the other. For example, an imidazole-hydrazinecarbothioamide could react with an appropriate α-haloketone derived from the 4-(2-chloroethyl) side chain to form the coupled imidazole-thiazole structure. scilit.comresearchgate.net These hybrid molecules leverage the distinct chemical and biological properties of both heterocyclic systems.

Benzothiazole-Thiazole Conjugates

Benzothiazole-thiazole conjugates are hybrid molecules that incorporate both the benzothiazole (B30560) and thiazole ring systems. This combination of two biologically active pharmacophores has been a subject of significant interest in medicinal chemistry, leading to the development of novel compounds with a range of therapeutic potentials. semanticscholar.orgacs.org The synthesis of these conjugates often involves multi-step reactions, building upon pre-formed benzothiazole or thiazole precursors.

A common synthetic strategy involves a one-pot, three-component reaction. For instance, novel benzothiazole-based thiazole derivatives bearing aryl azo moieties have been synthesized by reacting benzothiazole-2-aldehyde, thiosemicarbazide, and various hydrazonyl chlorides under solvent-free conditions, achieving yields between 76% and 80%. mdpi.com The structures of these synthesized compounds are typically confirmed using spectral and analytical techniques like IR, UV-vis, and 1H-NMR spectroscopy. mdpi.com Another approach involves creating conjugates of benzothiazole-thiazole imidazole analogs, which have been investigated as potential inhibitors for specific biological targets. nih.gov

The rationale behind creating these hybrid molecules is that the combined structure may exhibit synergistic or novel biological activities. Research has shown that these conjugates possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. mdpi.com Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the aryl rings significantly influence the biological potency. For example, the presence of chloro and phenyl groups can enhance lipophilicity, which may improve interaction with microbial membranes and thereby increase antimicrobial efficacy. mdpi.com

Table 1: Research Findings on Benzothiazole-Thiazole Conjugates

| Compound Class | Synthetic Approach | Key Findings | Reference |

|---|---|---|---|

| Benzothiazole-based thiazoles with aryl azo moieties | One-pot three-component reaction of benzothiazole-2-aldehyde, thiosemicarbazide, and hydrazonyl chlorides. | Demonstrated broad-spectrum antimicrobial activity. Substituents like chloro and phenyl groups enhanced biological action. | mdpi.com |

| Benzothiazole-guanidinopropanoic acid conjugates | Not specified | Showed superior activity against P. aeruginosa and Salmonella paratyphyi compared to Ciprofloxacin. | nih.gov |

| Benzothiazole-thiazole imidazole analogs | Not specified | Investigated as potential ALK5 inhibitors. | nih.gov |

Other Fused or Bridged Thiazole Systems

Beyond simple conjugation, the thiazole ring can be incorporated into more complex polycyclic structures, including fused and bridged systems. These modifications create rigid molecular architectures with distinct three-dimensional shapes, which can lead to highly specific interactions with biological targets.

Fused Thiazole Systems Fused systems are those in which the thiazole ring shares one or more bonds with another ring. nih.gov A variety of such systems have been synthesized and studied. Examples include:

Thiazolo[3,2-b] mdpi.commdpi.comnih.govtriazol-6(5H)-ones: This bicyclic system is formed by the fusion of a thiazole and a triazole ring. nih.govnih.gov Synthesis can be achieved starting from 1,2,4-triazole-3-thioles, which are reacted with chloroacetic acid and aldehydes in the presence of sodium acetate, acetic acid, and acetic anhydride. thieme-connect.com These compounds have been investigated for a range of biological activities. nih.govuttaranchaluniversity.ac.in

mdpi.commdpi.comnih.govTriazolo[3,4-b] mdpi.commdpi.comnjtech.edu.cnthiadiazines: This fused heterocyclic system contains a triazole ring fused to a thiadiazine ring. mdpi.com A common synthetic route involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols with α-halocarbonyl compounds like phenacyl bromide. mdpi.comthieme-connect.comnjtech.edu.cn The reaction typically proceeds via S-alkylation followed by intramolecular cyclization. njtech.edu.cn These compounds are noted for their diverse pharmacological potential. mdpi.comnjtech.edu.cn

Thiazolo[4,5-g]quinazolin-8-ones: These are polycyclic systems where a thiazole ring is fused to a quinazolinone framework. researchgate.net Retrosynthetic strategies suggest that these molecules can be constructed from N-aryl cyanothioformamides via an intramolecular C-S bond formation, often catalyzed by palladium and copper reagents. researchgate.net

Bridged Thiazole Systems A bridged ring system is one in which two non-adjacent atoms of a ring system are connected by a bridge of one or more atoms. nih.gov The synthesis of bridged heterocyclic systems containing a thiazole moiety represents a significant synthetic challenge but offers access to unique molecular scaffolds. A notable example is the synthesis of bridged bicyclic thiazole-2-thiones. These structures can be created through regioselective annulation reactions of quinone monoacetals with isothiocyanates, promoted by a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) under mild, room-temperature conditions. This method provides a convenient pathway to valuable thione-containing heterocyclic compounds with broad functional group tolerance.

Table 2: Examples of Fused and Bridged Thiazole Systems

| System Type | Heterocyclic System Name | General Synthetic Precursors | Reference |

|---|---|---|---|

| Fused | Thiazolo[3,2-b] mdpi.commdpi.comnih.govtriazol-6(5H)-one | 1,2,4-triazole-3-thioles, chloroacetic acid, aldehydes | nih.govthieme-connect.com |

| Fused | mdpi.commdpi.comnih.govTriazolo[3,4-b] mdpi.commdpi.comnjtech.edu.cnthiadiazine | 4-amino-1,2,4-triazole-3-thiols, α-halocarbonyl compounds | mdpi.comnjtech.edu.cn |

| Fused | Thiazolo[4,5-g]quinazolin-8-one | N-aryl cyanothioformamides | researchgate.net |

| Bridged | Bridged bicyclic thiazole-2-thiones | Quinone monoacetals, isothiocyanates |

Combinatorial Chemistry Approaches in Thiazole Library Synthesis

Combinatorial chemistry is a powerful technique for the rapid synthesis of a large number of different but structurally related molecules, known as a library. This approach has been widely applied to the synthesis of thiazole derivatives to accelerate the discovery of new compounds with desirable properties. Both solution-phase and solid-phase parallel synthesis methods are employed.

In solution-phase parallel synthesis , reactions are carried out in solution, and automated workstations can be used to manage the reaction, work-up, and isolation of the final compounds. This method has been successfully used to prepare a 2-aminothiazole (B372263) combinatorial library with good yields and excellent purities, often without the need for further purification.

Solid-phase synthesis involves attaching a starting material to a solid support (like a resin bead) and then carrying out a series of reactions. This approach simplifies the purification process, as excess reagents and by-products can be washed away easily. This technique has been used to generate libraries of diverse piperazine-tethered thiazole compounds. uttaranchaluniversity.ac.in For example, 4-chloromethyl-2-amino thiazoles can be generated and reacted with piperazine, followed by reactions with a variety of commercially available carboxylic acids to create a large library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives. uttaranchaluniversity.ac.in

The diversity of the thiazole library can be systematically expanded by varying the building blocks used in the synthesis. For instance, in the synthesis of oxazol-thiazole bis-heterocycles, the diversity of the oxazole (B20620) component can be achieved by using a variety of amino acids, while the thiazole diversity is generated by employing various α-haloketones. nih.gov This modular approach allows for the creation of vast chemical spaces for screening and lead optimization. njtech.edu.cn

Table 3: Combinatorial Approaches for Thiazole Libraries

| Synthesis Type | Library Type | Key Building Blocks | Advantages | Reference |

|---|---|---|---|---|

| Solution-Phase Parallel Synthesis | 2-Aminothiazole library | Not specified | Fully automated reaction, work-up, and isolation; good yields and purity. | |

| Solid-Phase Parallel Synthesis | Piperazine-tethered thiazoles | 4-chloromethyl-2-amino thiazoles, piperazine, various carboxylic acids | Efficient purification, access to large collections of compounds for drug discovery. | uttaranchaluniversity.ac.in |

| Solution and Solid-Phase Parallel Synthesis | Oxazol-thiazole bis-heterocycles | Oxazole amino acids, Fmoc-isothiocyanate, α-haloketones | High yields and purity; systematic generation of diversity in both heterocyclic components. | nih.gov |

Role in Medicinal Chemistry and Biological Investigations Mechanistic and Target Oriented

4-(2-chloroethyl)-1,3-thiazol-2-amine as a Lead Compound or Intermediate

The 2-aminothiazole (B372263) moiety is a cornerstone in the design and synthesis of novel drugs. google.com While specific documentation naming 4-(2-chloroethyl)-1,3-thiazol-2-amine as a lead compound in drug discovery programs is not prevalent in publicly available literature, the strategic importance of the 2-aminothiazole core as a starting point for optimization is well-established. Medicinal chemists frequently utilize this scaffold to develop new chemical entities with improved potency and desired therapeutic effects.

The utility of 2-aminothiazole derivatives as precursors in drug synthesis is exemplified by the development of the anticancer drug Dasatinib. Dasatinib, a potent kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), features a central 2-aminothiazole core. nih.gov The synthesis of Dasatinib involves the coupling of a 2-aminothiazole carboxamide intermediate with other molecular fragments. semanticscholar.orgchemicalbook.comvixra.org This underscores the role of the 2-aminothiazole framework as a critical precursor in the construction of complex and therapeutically important molecules. Although not the exact starting material, the synthesis pathways for Dasatinib rely on building blocks that form this essential 2-aminothiazole structure. semanticscholar.orgchemicalbook.comvixra.org

The chemical reactivity of the 2-aminothiazole ring system, including compounds like 4-(2-chloroethyl)-1,3-thiazol-2-amine, makes it an invaluable building block for creating a diverse range of bioactive molecules. The amino group and the thiazole (B1198619) ring can be readily functionalized, allowing for the systematic modification of the molecule's properties to enhance biological activity and selectivity. frontiersin.org For instance, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. frontiersin.orgnih.gov Furthermore, N,4-diaryl-1,3-thiazole-2-amines have been developed as tubulin inhibitors with potent antiproliferative activity against cancer cell lines. nih.gov A closely related compound, 4-(2-chloroethyl)thiazole-2-carboxylic acid ethyl ester, has been identified as an important intermediate in the synthesis of APJ receptor agonists, which have potential applications in treating cardiovascular diseases.

Exploration of Biological Activities and Underlying Mechanisms

Derivatives of 2-aminothiazole have been extensively investigated for a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. google.com Mechanistic studies aim to elucidate how these compounds interact with biological targets at a molecular level to exert their therapeutic effects.

The 2-aminothiazole scaffold is a key feature in many compounds exhibiting potent antimicrobial properties. google.com Research has focused on understanding the specific mechanisms through which these derivatives inhibit the growth of bacteria and fungi.

While the precise antibacterial mechanism of 4-(2-chloroethyl)-1,3-thiazol-2-amine has not been extensively detailed, studies on related 2-aminothiazole derivatives suggest potential modes of action. One proposed mechanism involves the inhibition of bacterial cell wall synthesis. Molecular docking studies have indicated that some functionally substituted 2-aminothiazole derivatives may act by inhibiting the MurB enzyme, which is a crucial component in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. semanticscholar.orgnewdrugapprovals.org Another potential mechanism of action for certain thiazole-quinolinium derivatives is the disruption of bacterial cell division through the inhibition of the FtsZ protein, which is essential for the formation of the Z-ring during cytokinesis. rsc.org

| Potential Antibacterial Targets of 2-Aminothiazole Derivatives | Proposed Mechanism of Action | Reference |

| MurB Enzyme | Inhibition of peptidoglycan biosynthesis, leading to disruption of bacterial cell wall integrity. | semanticscholar.orgnewdrugapprovals.org |

| FtsZ Protein | Inhibition of Z-ring formation, leading to the disruption of bacterial cell division. | rsc.org |

The antifungal activity of many azole-containing compounds, a class to which thiazoles belong, is often attributed to the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51). researchgate.netmdpi.com This enzyme is a key player in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. researchgate.net By inhibiting CYP51, these compounds disrupt the integrity of the fungal cell membrane, leading to cell death. researchgate.net Molecular docking studies of some 2-amino-4,5-diarylthiazole derivatives have shown potential binding to the active site of Candida albicans CYP51, suggesting this as a likely mechanism for their antifungal effects. google.com Newly synthesized thiazole derivatives have demonstrated strong antifungal activity against clinical isolates of Candida albicans, with evidence suggesting their mechanism of action may involve disruption of the fungal cell wall and/or cell membrane. nih.gov

| Potential Antifungal Target of 2-Aminothiazole Derivatives | Proposed Mechanism of Action | Reference |

| Lanosterol 14α-demethylase (CYP51) | Inhibition of ergosterol biosynthesis, leading to disruption of fungal cell membrane integrity. | researchgate.netgoogle.com |

Mechanism-Based Studies in Antimicrobial Research

Antitubercular Activity Research

No studies specifically investigating the antitubercular activity of 4-(2-chloroethyl)-1,3-thiazol-2-amine could be identified. Research in this area is focused on other 2-aminothiazole derivatives, which have shown promise against Mycobacterium tuberculosis. These studies typically involve significant structural modifications to the core 2-aminothiazole scaffold to enhance potency and reduce toxicity.

Elucidation of Anticancer Mechanisms

There is no available research detailing the anticancer mechanisms of 4-(2-chloroethyl)-1,3-thiazol-2-amine. The following subsections represent areas of active research for the broader class of thiazole-containing compounds, but not for this specific chemical entity.

While various N,4-diaryl-1,3-thiazole-2-amines and other substituted thiazoles have been identified as inhibitors of tubulin polymerization, no such data exists for 4-(2-chloroethyl)-1,3-thiazol-2-amine.

Specific data on the cytotoxic effects of 4-(2-chloroethyl)-1,3-thiazol-2-amine against any cancer cell lines is not reported in the scientific literature. Studies on related thiazole derivatives have demonstrated cytotoxicity, but these findings cannot be directly attributed to the specified compound.

There is no information available in the public domain regarding any investigation into the binding affinity or modulatory effects of 4-(2-chloroethyl)-1,3-thiazol-2-amine on Estrogen Receptor Alpha (ER-α).

No research has been published that evaluates 4-(2-chloroethyl)-1,3-thiazol-2-amine as an inhibitor of the enzyme Indoleamine 2,3-Dioxygenase (IDO).

Anti-Inflammatory Mechanisms of Action (e.g., COX/LOX Pathway Inhibition)

The potential for 4-(2-chloroethyl)-1,3-thiazol-2-amine to act as an inhibitor of cyclooxygenase (COX) or lipoxygenase (LOX) pathways has not been explored in any available studies. Research on anti-inflammatory thiazoles has focused on other, more complex derivatives.

Investigation of Other Pharmacological Targets (e.g., APJ Receptor, Sigma Receptor Ligands, Glucosidase Inhibition)

While direct studies on 4-(2-chloroethyl)-1,3-thiazol-2-amine are limited, the broader family of 2-aminothiazole derivatives has been investigated for their interactions with a range of pharmacological targets, including the APJ receptor, sigma receptors, and glucosidase enzymes.

APJ Receptor: The apelin receptor (APJ) is a G-protein coupled receptor that has emerged as a promising therapeutic target for cardiovascular diseases. To date, there is a notable lack of specific research investigating 2-aminothiazole derivatives, including 4-(2-chloroethyl)-1,3-thiazol-2-amine, as modulators of the APJ receptor. The exploration of this chemical space could represent a novel avenue for the discovery of new APJ receptor agonists or antagonists.

Sigma Receptor Ligands: Sigma receptors, which are divided into σ1 and σ2 subtypes, are implicated in a variety of central nervous system disorders. While research has explored various heterocyclic scaffolds as sigma receptor ligands, studies on 2-aminothiazole derivatives are not extensive. However, related structures such as 2-aminopyridine (B139424) derivatives have been investigated as potential σ2 receptor antagonists. This suggests that the 2-aminothiazole scaffold could potentially be adapted to target sigma receptors, though specific structure-activity relationships for this class of compounds remain to be elucidated.

Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is an established therapeutic strategy for managing type 2 diabetes. Several studies have demonstrated the potential of 2-aminothiazole derivatives as α-glucosidase inhibitors. The structural diversity of this class of compounds allows for the exploration of various substituents to optimize inhibitory activity.

Structure-Activity Relationship (SAR) Studies of 4-(2-chloroethyl)-1,3-thiazol-2-amine Analogues

The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and the 2-amino group.

Systematic modifications of the 2-aminothiazole scaffold have provided valuable insights into the structure-activity relationships governing their biological effects.

For instance, in the context of glucosidase inhibition , the substitution pattern on the 2-aminothiazole core plays a critical role. Studies on a series of N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides revealed that the nature of the aryl group at the C4-position of the thiazole ring significantly influences inhibitory activity. Specifically, the presence of electron-withdrawing groups on the phenyl ring at the 4-position of the 1,3-thiazole ring, such as a meta-chloro or ortho-fluoro substituent, was found to enhance the α-glucosidase inhibitory activity.

The following table summarizes the α-glucosidase inhibitory activity of some N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives:

| Compound | R (Substituent on Phenyl Ring at C4) | % Inhibition of α-glucosidase |

| 3g | m-Cl | 88.4 |

| 3j | o-F | 88.3 |

| 3c | p-CH3 | 58.6 |

| 3f | p-Br | 53.1 |

Data sourced from a study on α-glucosidase inhibitory activity of 4-aryl-N-(2,4-thiazolidinedione-5-acetyl)-1,3-thiazol-2-amines.

In other studies focusing on different biological targets, such as anticancer activity, the substituents on both the C4/C5 positions and the 2-amino group have been shown to be crucial. For example, the introduction of a phenyl group at the C4-position of the thiazole has been shown to have a variable effect on potency, while the incorporation of a methyl group at the C4- or C5-position can decrease cytotoxic potency. nih.gov

The 2-aminothiazole scaffold serves as a versatile template for optimization to enhance affinity and selectivity for various biological targets. This can be achieved through several strategies:

Modification of the 2-Amino Group: The 2-amino group is a key site for modification. Acylation, arylation, or incorporation into larger heterocyclic systems can significantly modulate the compound's interaction with target proteins. For example, the introduction of an amide linkage at the 2-amino position has been a successful strategy in developing potent antimycobacterial agents. nih.gov

Substitution at the C4 and C5 Positions: The C4 and C5 positions of the thiazole ring are amenable to the introduction of a wide range of substituents, including aryl, alkyl, and heterocyclic groups. nih.govmdpi.com These modifications can influence the compound's steric and electronic properties, thereby affecting its binding to the target. For instance, in the development of inducible nitric oxide synthase (iNOS) inhibitors, the introduction of appropriately-sized substituents at the 4- and 5-positions of the 2-aminothiazole ring was found to improve inhibitory activity and selectivity.

Hybridization with Other Pharmacophores: A common strategy to enhance biological activity is to create hybrid molecules by linking the 2-aminothiazole scaffold to other known pharmacophores. This approach has been successfully employed in the design of anticancer agents and other therapeutic molecules.

Computational and Theoretical Chemistry Studies

Molecular Docking Investigations of 4-(2-chloroethyl)-1,3-thiazol-2-amine and its Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org It is widely used to understand how a ligand, such as a thiazole (B1198619) derivative, might interact with a biological target, typically a protein or enzyme. This knowledge is fundamental in drug design for predicting binding affinity and mechanism of action. physchemres.orgresearchgate.net

The analysis of ligand-protein interactions reveals the specific forces that stabilize the binding of a compound within a protein's active site. For thiazole derivatives, these interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Studies on various 2-aminothiazole (B372263) derivatives have identified key amino acid residues that are crucial for binding. For instance, in docking studies with tubulin, thiazole compounds have been shown to form significant hydrogen bonds and hydrophobic interactions within the colchicine (B1669291) binding site. nih.gov Similarly, investigations of thiazole-based compounds as inhibitors for the main protease of SARS-CoV-2 (Mpro, PDB ID: 6LU7) have detailed interactions with residues such as GLU166, LEU141, and CYS145. nih.govresearchgate.net These analyses are critical for structure-activity relationship (SAR) studies, guiding the modification of the ligand to enhance its binding potency and selectivity. nih.gov

Predicting the binding mode involves determining the most stable conformation and orientation of the ligand within the protein's binding pocket. Computational software generates multiple possible poses and scores them based on energy calculations. researchgate.net The pose with the lowest binding energy is generally considered the most probable binding mode. For example, docking studies of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives against the COVID-19 main protease predicted binding energies ranging from -5.4 to -8.1 kcal/mol, indicating favorable interactions. nih.govnih.gov The analysis of these predicted modes provides a three-dimensional view of the complex, highlighting the spatial arrangement of the ligand relative to the protein's functional groups and suggesting potential modifications to improve efficacy. physchemres.org

| Compound Class | Protein Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| N-substituted-1,3,4-thiadiazol-2-amine derivatives | COVID-19 Main Protease (6LU7) | -5.4 to -8.1 | GLU166, LEU141, CYS145, GLY143 | nih.gov |

| 2,4-disubstituted thiazole derivatives | Tubulin (colchicine site) | -6.95 to -8.11 | Cys241, Leu242, Ala317 | nih.gov |

| Thiazole derivatives | Biofilm-associated protein (2XF) | -6.6 to -8.1 | Not specified | physchemres.org |

| Thiazolidinone analogues | Enoyl-ACP reductase (InhA) | -8.634 and -8.392 (for most potent compounds) | Not specified | researchgate.net |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Studies

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME studies predict these properties computationally, offering a rapid and cost-effective screening method. mdpi.com These predictions help to identify potential liabilities early in the drug discovery process. For thiazole derivatives, ADME studies often show good potential for oral bioavailability. scientificelectronicarchives.org

Key parameters evaluated include:

Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models) are common. Many 2-aminothiazole derivatives have shown excellent predicted intestinal absorption, often exceeding 90%. mdpi.com

Distribution: This includes predictions of plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: The potential for a compound to be metabolized by cytochrome P450 (CYP) enzymes is a critical assessment. Studies on pseudothiohydantoin derivatives indicated that they were not inhibitors of the crucial CYP3A4 isoenzyme, suggesting a lower risk of drug-drug interactions. mdpi.com

Excretion: This involves predicting the pathways through which the compound is eliminated from the body.

Lipinski's Rule of Five: This rule assesses the drug-likeness of a compound based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Most studied 2-aminothiazole derivatives have been found to comply with these rules, indicating good oral bioavailability. mdpi.com

| Compound Class | Compliance with Lipinski's Rule | Predicted Intestinal Absorption | CYP450 Inhibition | Reference |

|---|---|---|---|---|

| 2-Aminothiazol-4(5H)-one derivatives | Generally compliant (27 of 28 tested) | Excellent (90.77% to 95.75%) | No inhibition of CYP3A4 | mdpi.com |

| Thiazole-fused thiosemicarbazones | Good oral bioavailability predicted | Not specified | Not specified | scientificelectronicarchives.org |

| N-substituted-1,3,4-thiadiazol-2-amine derivatives | Improved physicochemical and bioavailability properties noted | Not specified | Not specified | nih.gov |

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules at the atomic level. These methods provide fundamental data that complements experimental findings and helps in understanding molecular behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic properties of molecules. nih.gov For thiazole derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-31G or 6-311G(d,p), are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule. nih.govbohrium.com

Calculate Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govbohrium.com A smaller energy gap suggests that the molecule is more reactive and prone to charge transfer. bohrium.com

Determine Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are derived from HOMO and LUMO energies to quantify the molecule's reactivity. Studies have noted that chloro-substituted compounds can exhibit enhanced reactivity. nih.gov

| Parameter | Significance | Typical Method | Reference |

|---|---|---|---|

| Optimized Geometry | Provides the most stable 3D structure for further calculations. | B3LYP/6-311G(d,p) | nih.gov |

| HOMO Energy | Energy of the outermost electron orbital; relates to electron-donating ability. | B3LYP/6-31G | bohrium.com |

| LUMO Energy | Energy of the lowest unoccupied orbital; relates to electron-accepting ability. | B3LYP/6-31G | bohrium.com |

| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. | B3LYP/6-31G | bohrium.com |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule.

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and often correspond to lone pairs of heteroatoms (like nitrogen or sulfur) and are associated with hydrogen-bond accepting capabilities. researchgate.netnih.gov

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms, acting as hydrogen-bond donors. researchgate.netnih.gov

For a molecule like 4-(2-chloroethyl)-1,3-thiazol-2-amine, an MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the thiazole ring and the amino group, making them potential sites for interaction with electrophiles or for hydrogen bonding. Positive potential (blue) would be expected around the hydrogen atoms of the amino group, indicating their role as hydrogen bond donors. nih.gov This analysis helps in understanding intermolecular interactions, such as how the molecule might bind to a protein receptor.

HOMO-LUMO Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a critical tool in computational chemistry for predicting the reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important of these orbitals. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a crucial parameter for determining molecular stability and reactivity. A smaller energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. shd-pub.org.rs

For thiazole derivatives, the HOMO is often distributed over the electron-rich thiazole and phenyl rings, while the LUMO's location can be influenced by acceptor moieties attached to the core structure. mdpi.com The energy gap also provides information about the charge transfer possibilities within the molecule. shd-pub.org.rs

Computational studies, typically using Density Functional Theory (DFT), are employed to calculate these orbital energies. For 4-(2-chloroethyl)-1,3-thiazol-2-amine, a theoretical analysis would yield specific energy values for its frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for 4-(2-chloroethyl)-1,3-thiazol-2-amine This table presents hypothetical data for illustrative purposes, as specific computational results for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

A relatively large energy gap, as illustrated in the table, would suggest that 4-(2-chloroethyl)-1,3-thiazol-2-amine possesses high kinetic stability and low chemical reactivity. From these energy values, other quantum chemical parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness can be calculated to further characterize the molecule's electronic behavior. materialsciencejournal.org

Natural Bond Orbital (NBO) and Mulliken Population Analysis

To understand the distribution of electronic charge within a molecule and the nature of its chemical bonds, computational chemists utilize population analysis methods.

Mulliken Population Analysis is a method used to calculate partial atomic charges, providing a picture of the electrostatic potential of the molecule. However, it is known that the results of Mulliken analysis can be highly dependent on the basis set used in the calculation.

Natural Bond Orbital (NBO) Analysis offers a more detailed description of the electronic structure. It analyzes the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals within the molecule. mdpi.comwisc.edu This method provides insights into intramolecular charge transfer, hyperconjugative interactions, and the stabilization energy associated with these interactions. shd-pub.org.rsresearchgate.net For thiazole derivatives, NBO analysis can reveal charge transfer from the thiazole ring towards acceptor groups. mdpi.com

Table 2: Illustrative Mulliken Atomic Charges for 4-(2-chloroethyl)-1,3-thiazol-2-amine This table presents hypothetical data for illustrative purposes.

| Atom | Charge (a.u.) |

| S1 (Thiazole) | -0.15 |

| N2 (Amine) | -0.60 |

| N3 (Thiazole) | -0.45 |

| C2 | +0.35 |

| C4 | -0.10 |

| C5 | +0.05 |

| Cl | -0.20 |

Table 3: Illustrative NBO Analysis of Key Donor-Acceptor Interactions in 4-(2-chloroethyl)-1,3-thiazol-2-amine This table presents hypothetical data for illustrative purposes.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP (1) N3 | π(C2-S1) | 25.5 |

| LP (2) S1 | σ(C5-C(ethyl)) | 5.8 |

| π (C4-C5) | π*(C2-N3) | 18.2 |

The stabilization energies (E(2)) quantify the strength of the interactions, with higher values indicating more significant electron delocalization.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijpsr.com These models are valuable in drug discovery for predicting the activity of new, unsynthesized molecules. nih.gov

The development of a QSAR model for a class of compounds like 2-aminothiazole derivatives involves several steps:

Data Set Selection : A series of related thiazole compounds with experimentally determined biological activities (e.g., inhibitory concentrations) is compiled. nih.govresearchgate.net

Descriptor Calculation : For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure, including topological, electronic, geometric, and physicochemical properties. researchgate.net

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Artificial Neural Networks (ANN), are used to build an equation that relates a subset of the most relevant descriptors to the observed biological activity. researchgate.net

Validation : The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability. Statistical parameters like the coefficient of determination (R²), cross-validation coefficient (Q²), and external validation coefficient (R²pred) are used to assess the model's quality. nih.govresearchgate.net

For thiazole derivatives, QSAR studies have identified several descriptors that significantly influence their biological activities, such as molar refractivity (MR), LogP (a measure of hydrophobicity), and the energy of the LUMO (ELUMO). researchgate.net

To include 4-(2-chloroethyl)-1,3-thiazol-2-amine in a QSAR study, its specific molecular descriptors would first be calculated.

Table 4: Illustrative Molecular Descriptors for 4-(2-chloroethyl)-1,3-thiazol-2-amine for a QSAR Model This table presents hypothetical descriptor values for illustrative purposes.

| Descriptor | Value | Description |

| Molecular Weight | 177.66 | Mass of the molecule |

| LogP | 1.85 | Partition coefficient (hydrophobicity) |

| Molar Refractivity (MR) | 45.3 | Molar volume and polarizability |

| ELUMO (eV) | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |

| Dipole Moment (Debye) | 3.5 | Measure of molecular polarity |

By inputting these values into a validated QSAR model for a specific biological target, a prediction of the activity of 4-(2-chloroethyl)-1,3-thiazol-2-amine could be generated, guiding further experimental investigation.

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule. For 4-(2-chloroethyl)-1,3-thiazol-2-amine, the spectra would be characterized by vibrations corresponding to the amine group, the thiazole (B1198619) ring, and the chloroethyl side chain.

In an FTIR spectrum, the primary amine (-NH₂) group would typically exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. A scissoring vibration for the -NH₂ group would be expected around 1600 cm⁻¹. The C=N stretching vibration of the thiazole ring would likely appear in the 1650-1550 cm⁻¹ region. The C-S stretching vibration, also characteristic of the thiazole ring, would be observed at lower wavenumbers, typically in the 800-600 cm⁻¹ range. The presence of the chloroethyl group would be confirmed by C-Cl stretching vibrations, generally found in the 800-600 cm⁻¹ region, which may overlap with other skeletal vibrations. Aliphatic C-H stretching from the ethyl group would be visible around 2950-2850 cm⁻¹.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the thiazole ring are often more intense in Raman spectra compared to FTIR. The C-S and C-Cl bonds would also produce characteristic Raman signals.

Table 1: Expected Vibrational Spectroscopy Data for 4-(2-chloroethyl)-1,3-thiazol-2-amine

| Functional Group | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Vibrational Mode |

|---|---|---|---|

| Primary Amine (-NH₂) | 3500-3300 | 3500-3300 | N-H Asymmetric & Symmetric Stretch |

| Primary Amine (-NH₂) | 1650-1580 | 1650-1580 | N-H Scissoring |

| Thiazole Ring | 1650-1550 | 1650-1550 | C=N Stretch |

| Thiazole Ring | 1550-1450 | 1550-1450 | C=C Stretch |

| Thiazole Ring | 800-600 | 800-600 | C-S Stretch |

| Chloroethyl Group | 2950-2850 | 2950-2850 | C-H Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the carbon-hydrogen framework of a molecule.

For ¹H NMR analysis of 4-(2-chloroethyl)-1,3-thiazol-2-amine, the protons of the primary amine group (-NH₂) would likely appear as a broad singlet. The chemical shift of this signal would be solvent-dependent. The thiazole ring possesses one proton, which would appear as a singlet, with its chemical shift influenced by the electron-donating amine group and the electron-withdrawing chloroethyl group. The two methylene (B1212753) groups of the chloroethyl side chain (-CH₂-CH₂-Cl) would exhibit signals as two triplets due to spin-spin coupling with each other. The methylene group attached to the thiazole ring would be expected at a slightly different chemical shift than the methylene group bonded to the chlorine atom.

In the ¹³C NMR spectrum, distinct signals for each carbon atom in the molecule would be expected. The carbon atom of the thiazole ring bonded to both sulfur and the amine group (C2) would likely appear at a high chemical shift. The other two carbons of the thiazole ring (C4 and C5) would also have characteristic chemical shifts. The two carbon atoms of the chloroethyl side chain would be distinguishable, with the carbon attached to the chlorine atom being more deshielded and thus appearing at a higher chemical shift.

Table 2: Predicted NMR Spectroscopy Data for 4-(2-chloroethyl)-1,3-thiazol-2-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable (broad) | Singlet | -NH₂ |

| ¹H | ~6.5-7.5 | Singlet | Thiazole C5-H |

| ¹H | ~3.6-3.9 | Triplet | -CH₂-Cl |

| ¹H | ~3.0-3.3 | Triplet | Thiazole-CH₂- |

| ¹³C | ~168-172 | - | Thiazole C2 |

| ¹³C | ~145-150 | - | Thiazole C4 |

| ¹³C | ~110-115 | - | Thiazole C5 |

| ¹³C | ~40-45 | - | -CH₂-Cl |

Mass Spectrometry (MS, GC-MS, HRMS)

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of a compound. In the mass spectrum of 4-(2-chloroethyl)-1,3-thiazol-2-amine, the molecular ion peak (M⁺) would be observed. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be seen, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the ³⁷Cl isotope.

Common fragmentation pathways would likely involve the loss of the chloroethyl side chain or parts of it. For instance, cleavage of the C-C bond in the side chain or loss of a chlorine radical could occur. High-resolution mass spectrometry (HRMS) would be crucial for determining the exact elemental composition of the molecular ion and its fragments, confirming the molecular formula of the compound. Gas chromatography-mass spectrometry (GC-MS) could be employed to analyze the purity of the compound and identify any volatile impurities.

Chromatographic Techniques (TLC, GC)

Chromatographic methods are essential for assessing the purity of 4-(2-chloroethyl)-1,3-thiazol-2-amine and for monitoring the progress of its synthesis.

Thin-layer chromatography (TLC) would be a rapid and convenient method for a qualitative assessment of purity. The choice of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (a mixture of polar and non-polar solvents) would be optimized to achieve good separation. The retardation factor (Rf) would be a characteristic property of the compound in a given TLC system.

Gas chromatography (GC) could be utilized for the quantitative analysis of the compound, provided it is sufficiently volatile and thermally stable. The choice of the column (e.g., a non-polar or medium-polarity capillary column) and the temperature program would be critical for achieving good separation from any impurities or starting materials.

Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, and chlorine) in the compound. The experimentally determined percentages would be compared with the theoretically calculated values based on the molecular formula (C₅H₇ClN₂S). A close agreement between the found and calculated values would provide strong evidence for the purity and the assigned molecular formula of 4-(2-chloroethyl)-1,3-thiazol-2-amine.

Table 3: Theoretical Elemental Composition of 4-(2-chloroethyl)-1,3-thiazol-2-amine (C₅H₇ClN₂S)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 5 | 60.05 | 36.92% |

| Hydrogen | H | 1.01 | 7 | 7.07 | 4.35% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 21.81% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 17.23% |

| Sulfur | S | 32.07 | 1 | 32.07 | 19.73% |

| Total | | | | 162.66 | 100.00% |

Future Research Directions

Development of Novel Synthetic Pathways for 4-(2-chloroethyl)-1,3-thiazol-2-amine

The classical Hantzsch thiazole (B1198619) synthesis remains a primary method for creating the 2-aminothiazole (B372263) core. researchgate.netnih.gov However, future research will likely focus on developing more efficient, sustainable, and versatile synthetic routes. One promising avenue is the exploration of microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields for various 2-aminothiazole derivatives. researchgate.net

Further research could also investigate one-pot synthesis methodologies. nih.gov These approaches, which combine multiple reaction steps into a single procedure without isolating intermediates, can significantly enhance efficiency and reduce waste. nih.gov Developing a one-pot synthesis for 4-(2-chloroethyl)-1,3-thiazol-2-amine, potentially starting from readily available precursors, would be a significant advancement for its large-scale production and subsequent derivatization. Additionally, exploring novel catalysts and green chemistry approaches could lead to more environmentally friendly and cost-effective synthetic pathways. researchgate.net

Rational Design of Highly Selective and Potent Thiazole Analogues

The 2-aminothiazole moiety is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. researchgate.net Rational design strategies are crucial for developing analogues of 4-(2-chloroethyl)-1,3-thiazol-2-amine with enhanced potency and selectivity. Future efforts will likely involve several key approaches:

Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are fundamental to understanding how structural modifications to the 4-(2-chloroethyl)-1,3-thiazol-2-amine scaffold affect its biological activity. nih.gov By systematically altering substituents on the thiazole ring and the chloroethyl side chain, researchers can identify key structural features responsible for target binding and efficacy.

Molecular Hybridization: This technique involves combining the 2-aminothiazole core with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. researchgate.net For instance, incorporating fragments from benzimidazoles or other heterocyclic systems could yield compounds with dual-action mechanisms or improved pharmacokinetic profiles. nih.govresearchgate.net

Bioisosteric Replacement: Replacing the chloroethyl group with other bioisosteres could modulate the compound's reactivity, lipophilicity, and metabolic stability. This could lead to analogues with improved safety profiles and better drug-like properties.

The goal of these design strategies is to create a library of analogues that can be screened against various therapeutic targets, such as protein kinases, tubulin, or microbial enzymes, to identify lead compounds for specific diseases. nih.govnih.gov

Advanced Mechanistic Studies of Biological Activities

While the 2-aminothiazole scaffold is associated with a broad spectrum of biological activities, including anticancer and antimicrobial effects, the precise molecular mechanisms of action for many derivatives are not fully understood. mdpi.comnih.gov Advanced mechanistic studies are essential to elucidate how 4-(2-chloroethyl)-1,3-thiazol-2-amine and its future analogues exert their therapeutic effects.

Future research should employ a range of modern techniques to:

Identify Molecular Targets: Utilizing methods like chemical proteomics and affinity chromatography can help pinpoint the specific proteins or enzymes that interact with the compound within the cell.

Elucidate Cellular Pathways: Once a target is identified, further studies involving genomics, transcriptomics, and proteomics can reveal the downstream signaling pathways that are modulated by the compound.

Investigate Cell Death Mechanisms: For potential anticancer agents, it is crucial to determine the mode of cell death induced (e.g., apoptosis, necrosis, or autophagy). nih.gov Techniques like flow cytometry and electron microscopy can provide detailed insights into the morphological and biochemical changes in cells upon treatment. nih.gov

These in-depth studies will not only validate the therapeutic potential of novel analogues but also provide a rational basis for further optimization and development. nih.gov

Integration of Artificial Intelligence and Machine Learning in Thiazole Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, offering powerful tools to accelerate the development of new thiazole-based therapeutics. astrazeneca.com These computational approaches can be applied at various stages of the research pipeline.

Key applications include:

Predictive Modeling: Machine learning algorithms can be trained on large datasets of existing 2-aminothiazole derivatives to build models that predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of novel, untested compounds. researchgate.netmdpi.com This allows for the rapid in silico screening of vast virtual libraries, prioritizing the synthesis of only the most promising candidates. nih.gov

Virtual Screening and Docking: AI-driven platforms can perform high-throughput virtual screening to identify potential binding partners for 4-(2-chloroethyl)-1,3-thiazol-2-amine and its analogues from extensive protein structure databases. Molecular docking studies can then predict the binding affinity and orientation of these compounds within the active site of a target protein, guiding the rational design of more potent inhibitors. researchgate.netmdpi.com

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By learning from the chemical space of known active thiazoles, these models can propose novel structures that are optimized for specific therapeutic targets, expanding the chemical diversity available to medicinal chemists. mdpi.com

By leveraging AI and ML, researchers can significantly reduce the time and cost associated with drug discovery, making the process more efficient and increasing the probability of identifying successful clinical candidates. astrazeneca.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(2-chloroethyl)-1,3-thiazol-2-amine, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves cyclization reactions, such as the Hantzsch thiazole synthesis, using precursors like 2-chloroethylamine derivatives. Key intermediates are characterized via:

-

FTIR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C-S vibrations) confirm the thiazole ring .

-

NMR : ¹H NMR signals at δ 6.8–7.5 ppm (aromatic protons) and δ 3.5–4.0 ppm (chloroethyl CH₂ groups) validate substitution patterns .

-

Mass Spectrometry : Molecular ion peaks (e.g., m/z 427.1 for derivatives) confirm molecular weight .

Table 1: Key Spectroscopic Benchmarks

Technique Key Features Reference FTIR N-H (3300 cm⁻¹), C=N (1600 cm⁻¹) ¹H NMR δ 3.5–4.0 ppm (CH₂-Cl), δ 6.8–7.5 ppm (Ar) LCMS Molecular ion (m/z 427.1)

Q. Which spectroscopic techniques are critical for confirming the structure of 4-(2-chloroethyl)-1,3-thiazol-2-amine, and what key spectral features should researchers prioritize?

- Methodological Answer :

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C-S bond ~1.72 Å) and detects crystallographic disorders .

- ¹³C NMR : Signals at δ 120–150 ppm confirm aromatic carbons, while δ 40–50 ppm indicates the chloroethyl group .

- High-Resolution MS : Exact mass matching within ±0.001 Da validates molecular formula .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed spectroscopic data for this compound?

- Methodological Answer :

- X-ray Refinement : Use SHELXL to refine crystal structures, especially when NMR/IR data conflict with predicted geometries. For example, torsional angles in the thiazole ring may deviate from DFT calculations due to crystal packing effects .

- Dynamic NMR : Resolves conformational flexibility in solution (e.g., restricted rotation of the chloroethyl group) .

Q. What strategies are effective in elucidating the crystallographic structure of 4-(2-chloroethyl)-1,3-thiazol-2-amine, especially when dealing with twinning or low-resolution data?

- Methodological Answer :

-

SHELXD/SHELXE : Robust for phase determination in twinned crystals. Use the HKL-5 format for high-throughput data .

-

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C-H···S contacts) to explain packing anomalies .

Table 2: Crystallographic Refinement Parameters

Parameter Value (Example) Software/Tool Reference R-factor <5% SHELXL Twinning Fraction 0.25–0.40 SHELXE Bond Length RMSD ±0.02 Å OLEX2

Q. How should researchers design experiments to study the bioactivity of 4-(2-chloroethyl)-1,3-thiazol-2-amine derivatives, considering structural analogs?

- Methodological Answer :

-

Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro, methoxy groups) to assess electronic effects on biological targets. For example:

-

Anticancer Assays : Test against kinase inhibitors using MTT assays, comparing IC₅₀ values of derivatives .

-

Molecular Docking : Use AutoDock Vina to predict binding affinities to enzymes like EGFR or PARP .

-

Control Experiments : Include non-chlorinated analogs to isolate the role of the chloroethyl group in activity.

Table 3: Reaction Conditions for Bioactive Derivatives

Derivative Key Modification Biological Target Reference Nitrophenyl analog Enhanced π-π stacking Kinase inhibition Methoxy-substituted Improved solubility Antimicrobial

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products